Ethyl 6-chloropyrazine-2-carboxylate

Description

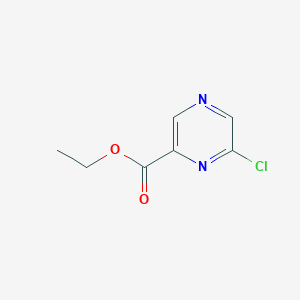

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-chloropyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-9-4-6(8)10-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIOIIDDANTAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597917 | |

| Record name | Ethyl 6-chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161611-46-7 | |

| Record name | Ethyl 6-chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 6-chloropyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 6-chloropyrazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its molecular characteristics, physical properties, and synthetic methodologies. Detailed experimental protocols for its synthesis and purification are presented, alongside a discussion of relevant analytical techniques for its characterization. While specific biological signaling pathways involving this compound are not extensively documented in current literature, its structural motif is common in biologically active molecules, suggesting its potential as a key intermediate in the synthesis of novel therapeutic agents.

Introduction

This compound is a substituted pyrazine derivative. The pyrazine ring is a core structure in numerous biologically active compounds, including anticancer, antiviral, and antimicrobial agents. The presence of a chlorine atom and an ethyl ester group on the pyrazine ring makes this compound a versatile building block for further chemical modifications, allowing for the exploration of new chemical space in drug discovery programs. This guide aims to provide a consolidated resource of its known properties to facilitate its use in research and development.

Molecular and Physical Properties

A summary of the key molecular and physical properties of this compound is presented below. It is important to note that while some data is readily available from various chemical suppliers, specific experimental values for properties such as melting and boiling points are not consistently reported in the scientific literature.

Table 1: Molecular and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 161611-46-7[1] |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.60 g/mol |

| Appearance | Not consistently reported; likely a solid or liquid |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

| Solubility | General information suggests solubility in organic solvents.[2] |

| Storage Conditions | Sealed in a dry place at room temperature or 2-8°C.[3] |

Chemical Properties and Reactivity

This compound possesses several reactive sites that can be exploited for chemical synthesis. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The ester moiety can be hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, and other derivatives. The pyrazine ring itself can undergo various transformations, although its electron-deficient nature influences its reactivity.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the esterification of 6-chloropyrazine-2-carboxylic acid. A detailed, representative experimental protocol based on the Fischer esterification method is provided below.

Experimental Protocol: Fischer Esterification of 6-chloropyrazine-2-carboxylic acid

This protocol describes a plausible method for the synthesis of this compound.

Materials:

-

6-chloropyrazine-2-carboxylic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-chloropyrazine-2-carboxylic acid in an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Diagram 1: Synthetic Workflow for this compound

Caption: A schematic overview of the Fischer esterification process.

Purification

The crude this compound can be purified by column chromatography on silica gel.

Protocol: Column Chromatography Purification

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity, typically a mixture of n-hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis.

-

Collect the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Diagram 2: Purification Workflow

Caption: A typical workflow for the purification by column chromatography.

Analytical Characterization

The structure and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Table 2: Analytical Methods for Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet) and two distinct signals for the aromatic protons on the pyrazine ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the pyrazine ring (with the carbon attached to the chlorine showing a characteristic shift), and the carbons of the ethyl group. |

| FT-IR | Characteristic absorption bands for the C=O stretching of the ester, C-Cl stretching, and vibrations of the pyrazine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine. |

| HPLC | A single major peak indicating the purity of the compound. |

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activity and involvement of this compound in any signaling pathways. However, the pyrazine scaffold is a well-established pharmacophore. Numerous pyrazine derivatives have been investigated and developed for a wide range of therapeutic applications, exhibiting activities such as:

-

Antimicrobial activity: Some pyrazine derivatives have shown efficacy against various bacterial and fungal strains.

-

Anticancer activity: The pyrazine ring is a key component in several kinase inhibitors and other anticancer agents.

-

Antiviral activity: Certain pyrazine-containing compounds have demonstrated antiviral properties.

Given its structural features, this compound serves as a valuable starting material for the synthesis of libraries of novel pyrazine derivatives for biological screening. The chlorine atom provides a handle for introducing diversity, which is a key strategy in lead optimization.

Diagram 3: Logical Relationship in Drug Discovery

Caption: The role of the title compound as a building block in a drug discovery workflow.

Safety and Handling

Detailed toxicological data for this compound is not widely available. As with any chemical compound, it should be handled with appropriate care in a well-ventilated laboratory environment. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For specific handling and disposal guidelines, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of medicinal chemistry. While comprehensive data on its physical properties and biological activity are not yet fully elucidated in the public domain, its chemical structure offers multiple avenues for synthetic elaboration. This guide provides a foundational understanding of its known characteristics and outlines practical methodologies for its synthesis and purification, thereby serving as a useful resource for researchers engaged in the design and development of novel pyrazine-based compounds. Further investigation into the physical, chemical, and biological properties of this compound and its derivatives is warranted to fully explore its potential in drug discovery.

References

Ethyl 6-chloropyrazine-2-carboxylate CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 6-chloropyrazine-2-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a proposed synthetic pathway, and relevant analytical methodologies.

Core Compound Data

This compound is a substituted pyrazine derivative. Pyrazines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The presence of a chlorine atom and an ethyl ester group on the pyrazine ring makes this compound a versatile intermediate for further chemical modifications, enabling the synthesis of a diverse range of potential therapeutic agents.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its application in chemical synthesis and for the characterization of its derivatives.

| Property | Value | Reference |

| CAS Number | 161611-46-7 | [1] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1] |

| Molecular Weight | 186.60 g/mol | |

| Canonical SMILES | CCOC(=O)c1cncc(Cl)n1 | Inferred from related structures |

Molecular Structure

The molecular structure of this compound is depicted below. The pyrazine ring is substituted at position 2 with an ethyl carboxylate group and at position 6 with a chlorine atom.

Synthesis Pathway

A proposed synthetic route to this compound involves the esterification of its corresponding carboxylic acid precursor, 6-chloropyrazine-2-carboxylic acid. This transformation can be achieved via Fischer esterification.

Experimental Protocol: Fischer Esterification

The following is a generalized experimental protocol for the synthesis of this compound based on the well-established Fischer esterification method.[2][3]

Materials:

-

6-Chloropyrazine-2-carboxylic acid

-

Anhydrous ethanol (large excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 6-chloropyrazine-2-carboxylic acid and a large excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel.

Analytical Methodologies

The characterization and purity assessment of this compound would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure.

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the pyrazine ring, a quartet for the methylene protons (-CH₂-) of the ethyl group, and a triplet for the methyl protons (-CH₃) of the ethyl group. The chemical shifts of the pyrazine protons will be influenced by the electron-withdrawing effects of the chloro and ester substituents.

-

¹³C NMR: The spectrum should reveal distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the pyrazine ring, and the carbons of the ethyl group.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of the compound and confirming its molecular weight.

-

Gas Chromatography (GC): A suitable GC method would be developed to separate this compound from any starting materials, byproducts, or impurities. The retention time under specific chromatographic conditions serves as a characteristic identifier.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information. For this compound, characteristic isotopic peaks for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be expected for the molecular ion and any chlorine-containing fragments.

References

Spectroscopic Profile of Ethyl 6-chloropyrazine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 6-chloropyrazine-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. Due to the absence of a single, unified source containing complete experimental spectra for this specific molecule in publicly available literature, this document presents a compilation of expected and typical spectroscopic values derived from established principles of NMR, IR, and MS, alongside generalized experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on its chemical structure. These values are intended to serve as a reference for researchers engaged in the synthesis and characterization of this compound and its derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.0 | Singlet | 1H | Pyrazine H-3 |

| ~8.8 | Singlet | 1H | Pyrazine H-5 |

| 4.4 - 4.5 | Quartet | 2H | -OCH₂CH₃ |

| 1.4 - 1.5 | Triplet | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~163 | C=O (Ester) |

| ~152 | Pyrazine C-6 |

| ~148 | Pyrazine C-2 |

| ~145 | Pyrazine C-3 |

| ~143 | Pyrazine C-5 |

| ~63 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100 - 3000 | Weak-Medium | C-H stretch (aromatic) |

| ~2980 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1580 - 1450 | Medium-Strong | C=N and C=C stretching (pyrazine ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~850 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 186/188 | [M]⁺ Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 141/143 | [M - OCH₂CH₃]⁺ |

| 113/115 | [M - COOCH₂CH₃]⁺ |

| 158 | [M - C₂H₄]⁺ |

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols can be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-90 degrees, relaxation delay of 2-5 seconds. A larger number of scans is typically required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is recorded to generate a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Solubility of Ethyl 6-chloropyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloropyrazine-2-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of various biologically active molecules. A thorough understanding of its solubility in common organic solvents is crucial for its effective use in synthesis, purification, formulation, and various analytical procedures. In the absence of publicly available quantitative solubility data for this specific compound, this guide provides a comprehensive experimental protocol for its determination, along with a template for data presentation and a visual representation of the experimental workflow.

While general solubility of similar pyrazine compounds in organic solvents is known, precise quantitative data is essential for reproducible and scalable scientific work. Pyrazine and its derivatives are generally soluble in polar organic solvents, with solubility influenced by factors such as the polarity of the solvent, temperature, and the presence of other functional groups on the pyrazine ring.[1][2][3] This guide outlines the equilibrium shake-flask method, a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound in a liquid solvent.[4][5][6]

Data Presentation

The following table illustrates how experimentally determined solubility data for this compound should be structured for clarity and comparative analysis. The values presented are hypothetical and serve as a template for reporting results obtained through the experimental protocol described below.

Table 1: Illustrative Solubility of this compound in Common Organic Solvents

| Solvent | Temperature (°C) | Pressure (atm) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | 1 | Hypothetical Data | Hypothetical Data |

| Ethanol | 25 | 1 | Hypothetical Data | Hypothetical Data |

| Acetone | 25 | 1 | Hypothetical Data | Hypothetical Data |

| Ethyl Acetate | 25 | 1 | Hypothetical Data | Hypothetical Data |

| Dichloromethane | 25 | 1 | Hypothetical Data | Hypothetical Data |

| Acetonitrile | 25 | 1 | Hypothetical Data | Hypothetical Data |

| Tetrahydrofuran (THF) | 25 | 1 | Hypothetical Data | Hypothetical Data |

| Toluene | 25 | 1 | Hypothetical Data | Hypothetical Data |

| Heptane | 25 | 1 | Hypothetical Data | Hypothetical Data |

Experimental Protocols

Objective: To determine the quantitative solubility of this compound in various organic solvents at a specified temperature and pressure using the equilibrium shake-flask method.

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg accuracy)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Centrifuge (optional)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, ensuring there is more solid than will dissolve.

-

Accurately pipette a known volume of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent artificially high solubility readings. Alternatively, the samples can be centrifuged at the experimental temperature, and the supernatant carefully collected.

-

-

Analysis of Solute Concentration:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the standard solutions using either HPLC-UV or UV-Vis spectrophotometry to generate a calibration curve (absorbance vs. concentration).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

Calculate the concentration of the saturated solution using the calibration curve and accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent.[4]

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) and moles per liter (mol/L).

-

Record the temperature and pressure at which the measurements were conducted.

-

Perform each measurement in triplicate to ensure reproducibility and report the mean and standard deviation.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

References

Stability and Storage of Ethyl 6-chloropyrazine-2-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 6-chloropyrazine-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. Understanding the stability profile of this molecule is critical for maintaining its purity, ensuring experimental reproducibility, and developing robust manufacturing processes.

Recommended Storage Conditions

Proper storage is paramount to preserving the integrity of this compound. Based on general guidelines for pyrazine derivatives, the following conditions are recommended to minimize degradation.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To slow down potential degradation reactions. |

| Humidity | < 60% Relative Humidity | Pyrazine derivatives can be hygroscopic; low humidity prevents hydrolysis. |

| Light | Store in the dark (amber vials/containers) | To prevent potential photodegradation. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To minimize oxidative degradation. |

| Container | Tightly sealed, non-reactive material (e.g., glass, stainless steel) | To prevent contamination and reaction with container materials. |

Stability Profile and Potential Degradation Pathways

This compound is susceptible to several degradation pathways due to its functional groups: an ester, a chlorinated pyrazine ring, and its aromatic nature. Forced degradation studies are essential to identify potential degradants and establish the intrinsic stability of the molecule.

Hydrolytic Degradation

The ester functional group is prone to hydrolysis under both acidic and basic conditions, yielding 6-chloropyrazine-2-carboxylic acid and ethanol. The reaction is catalyzed by the presence of acid or base. The chlorine substituent on the pyrazine ring may also be susceptible to nucleophilic substitution, particularly at elevated temperatures and extreme pH values.

Thermal Degradation

While pyrazine esters are generally thermally stable at ambient temperatures, elevated temperatures can induce decomposition. Thermal analysis of similar pyrazine esters suggests that decomposition typically begins at temperatures above 150°C.[1] The degradation pathway at high temperatures may involve decarboxylation and breakdown of the pyrazine ring.[2]

Photolytic Degradation

Aromatic and heterocyclic compounds can be susceptible to photodegradation upon exposure to UV or visible light. The energy from light can promote reactions such as dechlorination or polymerization. Photostability testing is crucial to determine if the compound requires protection from light during storage and handling.

Oxidative Degradation

The pyrazine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The presence of oxidizing agents can accelerate this process. Studies on pyrazine-2-carboxylic acid have shown its involvement in oxidation reactions.[3][4]

A visual representation of the potential degradation pathways is provided below.

Experimental Protocols for Stability Studies

To assess the stability of this compound, a series of forced degradation studies should be conducted. The following protocols are based on general industry practices and regulatory guidelines.

General Workflow for a Stability Study

The logical flow of a comprehensive stability study is outlined in the diagram below.

Forced Degradation Protocols

The following table outlines the recommended conditions for forced degradation studies. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can detect and resolve the degradants from the parent compound.

Table 2: Recommended Forced Degradation Conditions

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., acetonitrile) and treat with 0.1 N HCl. Heat at 60°C for up to 24 hours. Withdraw samples at appropriate time points. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 N NaOH. Maintain at room temperature for up to 24 hours, monitoring frequently due to the expected lability of the ester. |

| Neutral Hydrolysis | Dissolve the compound in a suitable solvent and treat with water. Heat at 60°C for up to 24 hours. |

| Oxidative Degradation | Dissolve the compound in a suitable solvent and treat with 3% H₂O₂ at room temperature for up to 24 hours. |

| Thermal Degradation | Expose the solid compound to dry heat at 105°C for up to 48 hours. Also, test in solution at 60°C. |

| Photolytic Degradation | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light. |

Stability-Indicating HPLC-UV Method Protocol

A robust stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products.

Table 3: Example HPLC-UV Method for Stability Testing

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm (or as determined by UV scan) |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL. |

Degradant Identification

For the identification of major degradation products, hyphenated techniques are recommended.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weight of the degradation products.

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: To elucidate the structure of isolated degradation products.[5]

Summary and Recommendations

This compound is a moderately stable compound that requires controlled storage conditions to prevent degradation. The primary degradation pathways are likely to be hydrolysis of the ester group and potential photodegradation. Thermal and oxidative degradation are also possible under stressed conditions.

For researchers and drug development professionals, it is imperative to:

-

Store the compound under refrigerated, dry, and dark conditions.

-

Use an inert atmosphere for long-term storage.

-

Conduct forced degradation studies to understand the intrinsic stability and identify potential degradants.

-

Develop and validate a stability-indicating analytical method for accurate purity assessment.

By adhering to these guidelines, the chemical integrity of this compound can be maintained, ensuring its suitability for research and development activities.

References

- 1. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Oxidations by the reagent “O2–H2O2–vanadium derivative–pyrazine-2-carboxylic acid”. Part 12.1 Main features, kinetics and mechanism of alkane hydroperoxidation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to Ethyl 6-chloropyrazine-2-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloropyrazine-2-carboxylate is a key heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its substituted pyrazine core, featuring a reactive chlorine atom and an ester functional group, provides a versatile scaffold for the construction of complex molecular architectures. The electron-deficient nature of the pyrazine ring, further activated by the chloro and carboxylate substituents, makes it an excellent substrate for a variety of chemical transformations. This guide provides an in-depth overview of its synthesis, key reactions, and applications, supported by experimental data and protocols.

Physicochemical Properties and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 161611-46-7 |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.60 g/mol |

| Appearance | Typically a solid |

| Storage | Sealed in a dry place at room temperature |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid, 6-chloropyrazine-2-carboxylic acid. The Fischer esterification, a classic and reliable method, is well-suited for this transformation.

Experimental Protocol: Fischer Esterification of 6-chloropyrazine-2-carboxylic acid

This protocol is based on the general principles of Fischer esterification and is a representative method for the synthesis of the title compound.

dot

Caption: Fischer Esterification Workflow.

Materials:

-

6-chloropyrazine-2-carboxylic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloropyrazine-2-carboxylic acid (1.0 eq).

-

Add a large excess of anhydrous ethanol (e.g., 10-20 eq), which also serves as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Key Reactions and Applications in Organic Synthesis

The reactivity of this compound is dominated by the presence of the chloro substituent on the electron-deficient pyrazine ring, making it an excellent substrate for cross-coupling reactions. The ester group, while generally stable, can also be a site for further derivatization.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with various boronic acids or their esters to introduce aryl, heteroaryl, or alkyl substituents at the 6-position. This reaction is instrumental in building molecular complexity.[1]

dot

Caption: Suzuki-Miyaura Coupling Pathway.

This protocol is a representative procedure adapted from the successful coupling of similar 2-chloropyrazine substrates.[2]

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield Ethyl 6-phenylpyrazine-2-carboxylate.

Table 2: Representative Suzuki-Miyaura Coupling Reactions of Chloro-heterocycles

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 2-Chloropyrazine | Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >95 |

| 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 |

| Ethyl 4-chloropyrimidine-2-carboxylate | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5), XPhos (6) | K₃PO₄ | 1,4-Dioxane | 100 | 85 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is particularly useful for synthesizing a wide range of substituted aminopyrazines, which are prevalent motifs in many biologically active molecules.[3]

dot

Caption: Buchwald-Hartwig Amination Pathway.

This is a general procedure based on established Buchwald-Hartwig amination protocols.[4]

Materials:

-

This compound

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Ethyl acetate

-

Saturated aqueous ammonium chloride

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 eq) and Xantphos (0.03 eq).

-

Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene, followed by this compound (1.0 eq), aniline (1.2 eq), and sodium tert-butoxide (1.4 eq).

-

Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and quench with saturated aqueous ammonium chloride.

-

Separate the layers, and wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Ethyl 6-(phenylamino)pyrazine-2-carboxylate.

Table 3: Representative Buchwald-Hartwig Amination Reactions

| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 2-Chloropyridine | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 95 |

| 4-Chloroanisole | Aniline | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | t-BuOH | 110 | 98 |

| Ethyl 4-chlorobenzoate | Benzylamine | Pd(OAc)₂ (1) | RuPhos (2) | Cs₂CO₃ | Toluene | 100 | 92 |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrazine ring, activated by the chlorine atom, is susceptible to nucleophilic aromatic substitution. This allows for the direct displacement of the chloride with various nucleophiles, such as amines, alkoxides, and thiolates, providing a straightforward route to a variety of substituted pyrazines.

Derivatization of the Ester Group

The ethyl ester functionality of the molecule can be readily transformed into other functional groups. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or reduced to the primary alcohol. A patent for pyrazine carboxamide compounds describes the synthesis of various amides from the corresponding esters.[1]

Applications in Drug Discovery and Medicinal Chemistry

Pyrazine derivatives are a prominent class of compounds in medicinal chemistry, with numerous examples of FDA-approved drugs containing this heterocyclic core. The structural motif of this compound serves as a valuable starting point for the synthesis of compounds with a wide range of biological activities, including but not limited to antiviral, antibacterial, and anticancer agents.[5] The ability to readily introduce diverse substituents at the 6-position via cross-coupling reactions makes this building block particularly attractive for the generation of compound libraries for high-throughput screening.

Conclusion

This compound is a high-value building block for organic synthesis, offering multiple avenues for the construction of complex, nitrogen-containing heterocyclic compounds. Its utility is primarily centered on the strategic functionalization of the pyrazine core through modern cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The detailed protocols and tabulated data provided in this guide are intended to serve as a practical resource for researchers and scientists engaged in the synthesis of novel molecules for drug discovery and development. The continued exploration of the reactivity of this versatile scaffold is expected to lead to the discovery of new and potent therapeutic agents.

References

- 1. US2149279A - Derivatives of pyrazine carboxylic acid and processes for their production - Google Patents [patents.google.com]

- 2. 77168-85-5 | Methyl 5-chloro-6-methylpyrazine-2-carboxylate | Chlorides | Ambeed.com [ambeed.com]

- 3. US9458115B2 - Synthesis of substituted pyrazines - Google Patents [patents.google.com]

- 4. EP2805940B1 - Pyrazine carboxamide compound - Google Patents [patents.google.com]

- 5. Pyrazine derivatives: a patent review (2008 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the Chlorine Atom in Ethyl 6-chloropyrazine-2-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloropyrazine-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The pyrazine core, being an electron-deficient aromatic system, coupled with the electron-withdrawing effect of the ethyl carboxylate group at the 2-position, renders the chlorine atom at the 6-position highly susceptible to nucleophilic displacement. This inherent reactivity makes it an excellent substrate for a variety of cross-coupling and substitution reactions, enabling the synthesis of a diverse array of functionalized pyrazine derivatives. This guide provides a comprehensive overview of the key reactions involving the chlorine atom of this compound, including detailed experimental protocols, quantitative data, and workflow diagrams.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring facilitates the addition of nucleophiles, leading to the formation of a stable Meisenheimer-like intermediate, which then expels the chloride ion to afford the substituted product. This reaction is a straightforward and often high-yielding method for introducing amine, alkoxide, and other nucleophilic moieties at the 6-position.

Experimental Workflow: Nucleophilic Aromatic Substitution

Caption: General workflow for SNAr reactions.

Quantitative Data: Nucleophilic Aromatic Substitution

The following table summarizes representative yields for the SNAr of chloro-pyrazines with various amine nucleophiles, based on data for analogous systems.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Morpholine | K₂CO₃ | DMF | 100 | 4 | 95 |

| Piperidine | Et₃N | Dioxane | 110 | 6 | 92 |

| Benzylamine | Et₃N | THF | 70 | 15 | 85 |

| Aniline | K₂CO₃ | NMP | 120 | 12 | 78 |

| 4-Methoxy-aniline | Cs₂CO₃ | Toluene | 110 | 8 | 88 |

Detailed Experimental Protocol: SNAr with Morpholine

-

Reaction Setup: To a solution of this compound (1.0 mmol, 186.6 mg) in anhydrous N,N-dimethylformamide (DMF, 5 mL) in a round-bottom flask is added morpholine (1.2 mmol, 104.5 mg) and potassium carbonate (2.0 mmol, 276.4 mg).

-

Reaction: The reaction mixture is stirred and heated to 100 °C in an oil bath. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion of the reaction (typically 4 hours), the mixture is cooled to room temperature and poured into water (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Ethyl 6-morpholinopyrazine-2-carboxylate.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. The chlorine atom of this compound can be efficiently coupled with a wide range of aryl- and heteroarylboronic acids or their esters to generate 6-arylpyrazine derivatives.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura coupling.

Quantitative Data: Suzuki-Miyaura Coupling

The following table presents representative yields for the Suzuki-Miyaura coupling of chloropyrazines with various boronic acids, based on data for analogous systems.

| Boronic Acid | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |

| 4-Methoxyphenyl-boronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 8 | 92 |

| 3-Thienylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DME | 90 | 16 | 88 |

| 4-Pyridylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 10 | 75 |

| 4-Fluorophenyl-boronic acid | Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | Toluene | 100 | 12 | 90 |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Reaction Setup: A mixture of this compound (1.0 mmol, 186.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg), and potassium carbonate (2.0 mmol, 276.4 mg) is placed in a Schlenk tube.

-

Solvent Addition and Degassing: A mixture of 1,4-dioxane (4 mL) and water (1 mL) is added. The mixture is degassed by bubbling argon through the solution for 15 minutes.

-

Reaction: The Schlenk tube is sealed, and the reaction mixture is heated to 100 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.

-

Work-up: After completion (typically 12 hours), the reaction mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate. The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 20 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Ethyl 6-phenylpyrazine-2-carboxylate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] This method is particularly useful for coupling a wide range of primary and secondary amines with this compound, offering a versatile route to 6-aminopyrazine derivatives.[2] The choice of ligand is crucial for the success of this reaction.[2]

Experimental Workflow: Buchwald-Hartwig Amination

Caption: General workflow for Buchwald-Hartwig amination.

Quantitative Data: Buchwald-Hartwig Amination

The following table provides representative yields for the Buchwald-Hartwig amination of chloro-heterocycles with various amines, based on data for analogous systems.

| Amine | Pd Pre-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 18 | 90 |

| 4-tert-Butylaniline | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 12 | 95 |

| Morpholine | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Toluene | 100 | 16 | 88 |

| Benzylamine | Pd(OAc)₂ | BrettPhos | K₂CO₃ | t-BuOH | 90 | 24 | 75 |

| Indole | PdCl₂(dppf) | - | NaOtBu | Toluene | 110 | 12 | 82 |

Detailed Experimental Protocol: Buchwald-Hartwig Amination with Aniline

-

Reaction Setup: In a glovebox, a Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 mmol, 18.7 mg), and sodium tert-butoxide (1.4 mmol, 134.6 mg). This compound (1.0 mmol, 186.6 mg) and aniline (1.2 mmol, 111.7 mg) are added, followed by anhydrous toluene (5 mL).

-

Reaction: The Schlenk tube is sealed and removed from the glovebox. The reaction mixture is heated to 100 °C with stirring. The reaction is monitored by TLC or LC-MS.

-

Work-up: Upon completion (typically 18 hours), the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a plug of Celite. The filtrate is concentrated under reduced pressure.

-

Purification: The residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Ethyl 6-(phenylamino)pyrazine-2-carboxylate.

Conclusion

The chlorine atom in this compound serves as a versatile handle for the synthesis of a wide range of substituted pyrazine derivatives. The electron-deficient nature of the pyrazine ring, enhanced by the ester functionality, facilitates facile nucleophilic aromatic substitution. Furthermore, the chloro-substituent readily participates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The choice of reaction conditions, including catalyst, ligand, base, and solvent, allows for the selective and high-yielding synthesis of diverse molecular architectures, making this compound a valuable starting material for drug discovery and materials science. This guide provides a foundational understanding and practical protocols for researchers to effectively utilize this compound in their synthetic endeavors.

References

The Versatile Scaffold: A Technical Guide to Ethyl 6-chloropyrazine-2-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Ethyl 6-chloropyrazine-2-carboxylate, a key heterocyclic building block, has emerged as a valuable starting material in the synthesis of a diverse array of biologically active compounds. Its unique structural features, including the reactive chlorine atom and the modifiable ester group, provide a versatile platform for the development of novel therapeutic agents. This technical guide delves into the medicinal chemistry literature surrounding this compound, offering insights into its synthesis, biological applications, and the structure-activity relationships of its derivatives.

Core Chemical Data

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClN₂O₂ | [1] |

| Molecular Weight | 186.6 g/mol | [1] |

| CAS Number | 161611-46-7 | [1] |

| Appearance | Not specified, likely a solid | |

| Storage | 2-8°C |

Synthesis and Derivatization

The primary utility of this compound in medicinal chemistry lies in its role as a scaffold for generating libraries of derivatives. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the ethyl ester at the 2-position can be readily converted to an amide or other functionalities.

General Synthetic Workflow

The following diagram illustrates a typical synthetic workflow starting from 6-chloropyrazine-2-carboxylic acid, the precursor to the title compound.

Key Experimental Protocols

Synthesis of 6-Chloropyrazine-2-carboxamide Derivatives:

This protocol is adapted from the synthesis of 6-chloropyrazine-2-carboxamides, which starts from the corresponding carboxylic acid. The initial esterification to this compound is a standard procedure.

Step 1: Esterification of 6-Chloropyrazine-2-carboxylic Acid (Hypothetical)

While a specific literature protocol for the direct synthesis of this compound was not found in the immediate search, a standard Fischer esterification would be employed.

-

Reactants: 6-Chloropyrazine-2-carboxylic acid, excess absolute ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Procedure: The reactants are refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess ethanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate and concentrated to yield the crude this compound, which can be further purified by column chromatography.

Step 2: Amidation of 6-Chloropyrazine-2-carboxylic Acid

This procedure describes the conversion of the carboxylic acid to an amide, a common derivatization route.

-

Reactants: 6-Chloropyrazine-2-carboxylic acid (1 equivalent), 2,4,6-trichlorobenzoyl chloride (TCBC) (1 equivalent), triethylamine (TEA) (1 equivalent), 4-dimethylaminopyridine (DMAP) (1 equivalent), and the desired amine (0.25 equivalents).[2]

-

Procedure:

-

In a round-bottom flask, 6-chloropyrazine-2-carboxylic acid, TCBC, and TEA are mixed in tetrahydrofuran (THF) and stirred for 20 minutes at room temperature to form a mixed anhydride.[2]

-

DMAP and the corresponding amine are then added.[2]

-

The mixture is heated at 50-55°C for 1 hour.[2]

-

After cooling, the mixture is filtered. The filtrate is extracted with dichloromethane and washed sequentially with 5% hydrochloric acid, 5% sodium hydroxide, and 5% sodium carbonate solutions, followed by water.[2]

-

The organic layer is dried over magnesium sulfate and evaporated under vacuum.[2]

-

The crude product is purified by chromatography.[2]

-

Biological Activities of Derivatives

Derivatives of 6-chloropyrazine-2-carboxylic acid have been investigated for a range of biological activities, primarily as antimicrobial and anticancer agents.

Antimicrobial Activity

The pyrazine core is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of 6-chloropyrazine-2-carboxylic acid have shown promising activity against Mycobacterium tuberculosis and various fungal strains.

Table 1: Antimycobacterial and Antifungal Activity of 6-Chloropyrazine-2-carboxamide Derivatives [3][4]

| Compound | Target Organism | Activity |

| 6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 72% inhibition |

| 6-chloro-N-(4-hydroxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 54% inhibition |

| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | MIC = 31.25 µmol/mL |

Molecular docking studies have suggested that these compounds may exert their antitubercular activity by inhibiting enzymes such as InhA, a key component of the mycobacterial fatty acid synthesis pathway.[2]

Anticancer Activity

Potential Signaling Pathway Inhibition:

Derivatives of pyrazines have been identified as inhibitors of receptor tyrosine kinases such as c-Met and VEGFR-2, which are crucial mediators of tumor growth, angiogenesis, and metastasis.

This inhibition of critical signaling pathways can lead to cell cycle arrest and apoptosis in cancer cells. The diverse substitution patterns achievable from the this compound scaffold allow for fine-tuning of inhibitory activity and selectivity against different kinases.

Structure-Activity Relationship (SAR) Insights

From the available literature on derivatives of 6-chloropyrazine-2-carboxylic acid, several preliminary SAR trends can be inferred:

-

Antimycobacterial Activity: The presence of a halogenated phenyl group, particularly a 3,5-dibromo-4-hydroxyphenyl moiety, on the amide nitrogen appears to enhance activity against M. tuberculosis.[3][4]

-

Antifungal Activity: For antifungal activity against T. mentagrophytes, a substituted thiazole ring attached to the amide nitrogen seems to be favorable.[3][4]

-

Kinase Inhibition: For kinase inhibitors, the pyrazine core often serves as a hinge-binding motif, while substituents at the 6-position and on the amide/ester group are directed towards the solvent-exposed region and can be modified to improve potency and selectivity.

Conclusion

This compound is a foundational building block in medicinal chemistry, offering a gateway to a wide range of heterocyclic compounds with significant therapeutic potential. Its derivatives have demonstrated promising antimicrobial and anticancer activities. Future research efforts focused on the systematic exploration of the chemical space around this scaffold, guided by structure-based drug design and quantitative biological evaluation, are likely to yield novel and effective drug candidates. This technical guide provides a summary of the current knowledge and underscores the continued importance of this versatile molecule in the pursuit of new medicines.

References

- 1. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Substituted pyrazinecarboxamides: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation [mdpi.com]

The Genesis of a Key Heterocycle: An In-depth Technical Guide to the Discovery and Synthesis of Pyrazine-2-carboxylate

For Immediate Release

This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for pyrazine-2-carboxylate and its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a deep dive into the foundational and contemporary preparative routes.

Introduction: From Obscurity to a Cornerstone in Medicinal Chemistry

The story of pyrazine-2-carboxylate is intrinsically linked to the development of one of the most critical antitubercular drugs, pyrazinamide. While pyrazinamide, the amide of pyrazine-2-carboxylic acid, was first synthesized in 1936 by Dalmer and Walter, its profound biological activity against Mycobacterium tuberculosis remained undiscovered until 1952.[1] This pivotal discovery was spurred by the earlier observation of nicotinamide's antitubercular properties, prompting a systematic investigation into its pyrazine analogs.[1] Pyrazine-2-carboxylic acid, the active metabolite of pyrazinamide, has since become a critical scaffold in medicinal chemistry, valued for its unique electronic properties and its role as a versatile synthetic intermediate.

This guide will first explore the seminal historical synthesis of pyrazine-2-carboxylic acid, primarily through the oxidation of quinoxaline. It will then detail the initial synthesis of its crucial derivative, pyrazinamide, via ammonolysis. Finally, the evolution of these synthetic strategies will be discussed, highlighting the development of more efficient and varied methodologies.

Historical Synthesis Pathways

The early syntheses of pyrazine-2-carboxylate laid the groundwork for its availability for biological testing and further chemical exploration. Two key historical pathways are of primary importance: the synthesis of the carboxylic acid from quinoxaline and the original synthesis of pyrazinamide.

Synthesis of Pyrazine-2-carboxylic Acid via Quinoxaline Oxidation

One of the most established early routes to pyrazine-2-carboxylic acid begins with the heterocyclic compound quinoxaline. This multi-step process involves the initial formation of quinoxaline, followed by oxidative cleavage of the benzene ring to yield pyrazine-2,3-dicarboxylic acid, and subsequent thermal decarboxylation.

Part A: Quinoxaline Synthesis

-

In a suitable vessel, dissolve 135 g (1.25 moles) of o-phenylenediamine in 2 L of water and heat the solution to 70°C.

-

With stirring, add a solution of 344 g (1.29 moles) of glyoxal-sodium bisulfite in 1.5 L of hot water (approximately 80°C).

-

Allow the mixture to stand for 15 minutes, then cool to room temperature.

-

Add 500 g of sodium carbonate monohydrate. The quinoxaline will separate as an oil or crystalline solid.

-

Extract the mixture with three 300-mL portions of ether.

-

Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and concentrate on a steam bath.

-

Distill the residual liquid under reduced pressure, collecting the fraction boiling at 108–112°C/12 mm. This yields 138–147 g (85–90%) of quinoxaline.

Part B: Oxidation to Pyrazine-2,3-dicarboxylic Acid

-

In a 12-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place 145 g (1.12 moles) of quinoxaline and 4 L of hot water (approximately 90°C).

-

With rapid stirring, add a saturated aqueous solution of 1050 g (6.6 moles) of potassium permanganate through the dropping funnel at a rate that maintains a gentle boil. The addition takes about 1.5 hours.

-

Cool the reaction mixture and filter through a large Büchner funnel to remove the manganese dioxide.

-

Wash the manganese dioxide cake with 1 L of fresh water and combine the filtrates.

-

Evaporate the total filtrate (approximately 10 L) under reduced pressure to a volume of about 3 L.

-

Cautiously add 550 mL of 36% hydrochloric acid.

-

Continue evaporation under reduced pressure until a moist solid cake of potassium chloride and pyrazine-2,3-dicarboxylic acid remains.

-

Add 200 mL of water to the solid cake, followed by 2 L of acetone, and boil under reflux for 15 minutes.

-

Cool to room temperature and filter. The acetone extraction is repeated on the solid residue.

-

Combine the acetone filtrates and distill off the acetone to yield the crude product.

-

For purification, dissolve the crude solid by refluxing with 2.5 L of acetone, treat with decolorizing carbon, and filter while hot. Evaporation of the filtrate yields 140-145 g (75-77%) of pyrazine-2,3-dicarboxylic acid.[2]

While specific high-yield protocols for the selective thermal decarboxylation of pyrazine-2,3-dicarboxylic acid are not extensively detailed in early literature, the inherent instability of the diacid at elevated temperatures is noted.[1] The general procedure involves heating the pyrazine-2,3-dicarboxylic acid, often in a high-boiling point solvent or neat, to effect the loss of one carboxyl group as carbon dioxide.

-

Place the purified pyrazine-2,3-dicarboxylic acid in a flask equipped for distillation.

-

Heat the solid gently under vacuum. The temperature is carefully raised to the melting point of the diacid (around 188 °C with decomposition).

-

As the decarboxylation proceeds, pyrazine-2-carboxylic acid can be isolated from the reaction mixture, often by sublimation or recrystallization of the residue. The yield for this step can be variable and is sensitive to reaction conditions, with the potential for complete decarboxylation to pyrazine if overheated.

The Original Synthesis of Pyrazinamide: Ammonolysis of Methyl Pyrazinoate

The first synthesis of pyrazinamide, as patented by Dalmer and Walter in 1936, involved the ammonolysis of an ester of pyrazine-2-carboxylic acid.[1] This pathway requires the initial formation of pyrazine-2-carboxylic acid (as described above), followed by esterification and subsequent amidation.

Part A: Esterification of Pyrazine-2-carboxylic Acid

-

Suspend pyrazine-2-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Heat the mixture at reflux for several hours until the reaction is complete, as monitored by a suitable technique (e.g., TLC).

-

Cool the reaction mixture and neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

-

Extract the methyl pyrazinoate into an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield the crude ester, which can be purified by distillation or recrystallization.

Part B: Ammonolysis of Methyl Pyrazinoate

-

Dissolve methyl pyrazinoate in a suitable solvent, such as methanol.

-

Saturate the solution with ammonia gas at a low temperature (e.g., 0°C).

-

Transfer the solution to a sealed pressure vessel.

-

Heat the vessel to a temperature typically in the range of 100-150°C for several hours.

-

After cooling, carefully vent the excess ammonia.

-

Concentrate the reaction mixture under reduced pressure to obtain crude pyrazinamide.

-

Purify the pyrazinamide by recrystallization, for example, from ethanol or water.

Evolution of Synthesis Methods

Since these foundational discoveries, numerous advancements have been made in the synthesis of pyrazine-2-carboxylate and its derivatives, driven by the need for higher yields, milder reaction conditions, and greater structural diversity for drug discovery programs.

A notable evolution in the synthesis of pyrazinamide involves a one-step process from pyrazine-2,3-dicarboxylic acid by heating it with urea.[3] This method circumvents the need for separate decarboxylation and amidation steps.

-

An equimolecular mixture of pyrazine-2,3-dicarboxylic acid and urea is placed in a reaction vessel.

-

The mixture is gradually heated. Melting and effervescence begin at approximately 110°C.

-

The temperature is increased to 160-165°C, and then finally raised to and maintained between 188°C and 195°C until the reaction is substantially complete.

-

During the reaction, pyrazinamide sublimes on the cooler parts of the reaction vessel.

-

The sublimate is collected, constituting pyrazinamide of good technical quality.[3]

Modern synthetic efforts have largely focused on the derivatization of the pyrazine-2-carboxylic acid core. These methods often employ coupling agents to facilitate the formation of amide bonds under milder conditions than traditional ammonolysis. For instance, pyrazine-2-carboxylic acid can be converted to its acid chloride using thionyl chloride, which then readily reacts with a wide range of amines to produce a library of pyrazinamide derivatives.

-

To a solution of pyrazine-2-carboxylic acid in an inert solvent (e.g., dichloromethane), a catalytic amount of DMF is added.

-

The mixture is cooled in an ice bath, and thionyl chloride is added dropwise.

-

The reaction is then heated to reflux for several hours to form the pyrazine-2-carbonyl chloride.

-

After removing the excess thionyl chloride under vacuum, the crude acid chloride is dissolved in a suitable solvent (e.g., toluene).

-

The desired amine is then added, and the mixture is stirred, often under reflux, to form the corresponding pyrazinamide derivative.[4]

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps described in this guide.

Table 1: Synthesis of Pyrazine-2,3-dicarboxylic Acid from Quinoxaline

| Step | Starting Material | Product | Reagents | Conditions | Yield |

| 1 | o-Phenylenediamine | Quinoxaline | Glyoxal-sodium bisulfite, Na2CO3, Water, Ether | 70°C then RT | 85-90% |

| 2 | Quinoxaline | Pyrazine-2,3-dicarboxylic Acid | KMnO4, Water, HCl, Acetone | Reflux | 75-77% |

Table 2: Synthesis of Pyrazinamide

| Method | Starting Material | Product | Key Reagents | Conditions |

| Ammonolysis | Methyl Pyrazinoate | Pyrazinamide | Ammonia, Methanol | Heat in sealed vessel |

| Urea Synthesis | Pyrazine-2,3-dicarboxylic Acid | Pyrazinamide | Urea | Heat (160-195°C) |

Conclusion

The synthesis of pyrazine-2-carboxylate has evolved significantly from its early discovery as a byproduct of quinoxaline oxidation. The historical methods, while foundational, often involved harsh conditions and multiple steps. The subsequent development of more direct routes and the advent of modern coupling techniques have not only improved the efficiency of synthesis for pyrazinamide but have also opened the door to the creation of a vast array of derivatives. This has been instrumental in structure-activity relationship studies and the ongoing search for new and improved therapeutic agents. The synthetic pathways detailed in this guide provide a robust toolkit for researchers and continue to be relevant in both academic and industrial settings.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN101875641A - A kind of synthetic method of 2,3-pyrazine dicarboxylic acid - Google Patents [patents.google.com]

- 3. US2705714A - Process of producing pyrazinamide - Google Patents [patents.google.com]

- 4. 2,3-Pyrazinedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Detailed experimental protocol for the synthesis of Ethyl 6-chloropyrazine-2-carboxylate

For Research Use Only.

Abstract

This application note provides a detailed experimental protocol for the synthesis of Ethyl 6-chloropyrazine-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a Fischer esterification of 6-chloropyrazine-2-carboxylic acid with ethanol, utilizing sulfuric acid as a catalyst. This method offers a straightforward and efficient route to the desired product. The protocol includes reagent specifications, step-by-step instructions, purification methods, and characterization data.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. The pyrazine ring is a common scaffold in a variety of biologically active molecules. The chloro- and ester- functionalities on the pyrazine ring allow for diverse chemical modifications, making it an important precursor for the synthesis of complex heterocyclic compounds with potential therapeutic applications. The Fischer esterification is a classic and widely used method for the preparation of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] This protocol details the application of this reaction for the specific synthesis of this compound.

Reaction Scheme

Caption: Fischer esterification of 6-chloropyrazine-2-carboxylic acid.

Experimental Protocol

Materials and Reagents

| Reagent | Grade | Supplier |

| 6-Chloropyrazine-2-carboxylic acid | ≥98% | Commercially available |

| Ethanol, absolute | Anhydrous, ≥99.5% | Commercially available |

| Sulfuric acid | Concentrated, 98% | Commercially available |

| Dichloromethane (DCM) | ACS grade | Commercially available |

| Saturated sodium bicarbonate solution | - | Prepared in-house |

| Anhydrous sodium sulfate | ACS grade | Commercially available |

| Diethyl ether | ACS grade | Commercially available |

| Hexane | ACS grade | Commercially available |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for extraction and filtration

-

TLC plates (silica gel 60 F254)

-

Column chromatography setup

Procedure

A plausible method for the synthesis of this compound is the Fischer esterification of 6-chloropyrazine-2-carboxylic acid. A general procedure, adapted from similar esterifications of pyrazine carboxylic acids, is as follows:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloropyrazine-2-carboxylic acid (1.0 eq).

-

Addition of Reagents: Add absolute ethanol (10-20 eq) to the flask. The large excess of ethanol serves as both a reactant and a solvent to drive the equilibrium towards the product.

-

Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. The addition should be done carefully as it is an exothermic process.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C, the boiling point of ethanol) using a heating mantle. Let the reaction proceed for 4-6 hours. A patent for the synthesis of other pyrazine-2-carboxylic acid esters suggests heating under reflux for 5 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting carboxylic acid spot indicates the completion of the reaction.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane (DCM).

-